molecular formula C12H16O3 B3019200 4-(2,4-dimethylphenoxy)butanoic acid CAS No. 70442-47-6

4-(2,4-dimethylphenoxy)butanoic acid

Cat. No.: B3019200
CAS No.: 70442-47-6
M. Wt: 208.257
InChI Key: OLCDCKDJWZYWDM-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)butanoic acid typically involves the reaction of 2,4-dimethylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 2,4-dimethylphenol with butyric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-dimethylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases through its interaction with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-6-11(10(2)8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDCKDJWZYWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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